molecular formula C23H29NO10 B12845045 (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12845045
M. Wt: 479.5 g/mol
InChI Key: NIZFCRZRBBERQF-AQRBAOGHSA-N
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Description

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid: is a complex organic compound characterized by multiple hydroxyl groups and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tricyclic nonane structure. This is followed by the introduction of the phenylpropoxy group and the subsequent attachment of the tetrahydro-2H-pyran-2-carboxylic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The process would likely include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The tricyclic structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid
  • (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and its tricyclic structure, which is not commonly found in similar compounds

Properties

Molecular Formula

C23H29NO10

Molecular Weight

479.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12?,13?,14?,15-,16-,17+,18?,19?,20-,23+/m0/s1

InChI Key

NIZFCRZRBBERQF-AQRBAOGHSA-N

Isomeric SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5

Origin of Product

United States

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